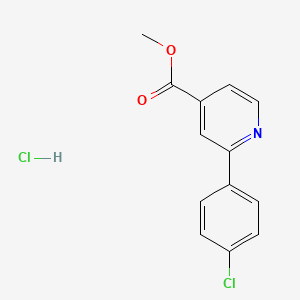

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride

CAS No.: 1251843-31-8

Cat. No.: VC2948534

Molecular Formula: C13H11Cl2NO2

Molecular Weight: 284.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251843-31-8 |

|---|---|

| Molecular Formula | C13H11Cl2NO2 |

| Molecular Weight | 284.13 g/mol |

| IUPAC Name | methyl 2-(4-chlorophenyl)pyridine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H |

| Standard InChI Key | MEIMSFFHEAFSKM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride features a substituted pyridine ring (isonicotinate) with a 4-chlorophenyl group at the 2-position. The methyl ester group at the 4-position of the pyridine ring provides potential for further functionalization through hydrolysis or other transformations .

The molecular structure can be represented by the following identifiers:

| Structural Identifier | Value |

|---|---|

| Molecular Formula | C13H11Cl2NO2 |

| IUPAC Name | methyl 2-(4-chlorophenyl)pyridine-4-carboxylate;hydrochloride |

| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl |

| InChI | InChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H |

| InChIKey | MEIMSFFHEAFSKM-UHFFFAOYSA-N |

Physical Properties

The physical properties of Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride are crucial for understanding its behavior in various environments and applications. The following table summarizes the key physical properties of this compound:

Chemical Properties

The chemical reactivity of Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride is largely determined by its functional groups. The compound possesses several reactive sites:

-

The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form different esters.

-

The pyridine nitrogen can act as a weak base and participate in coordination with metal ions or as a nucleophile in certain reactions.

-

The chlorine substituent on the phenyl ring can participate in various substitution reactions, particularly under catalyzed conditions.

-

The hydrochloride salt formation affects the compound's solubility and reactivity profile .

Applications and Biological Activity

Research Applications

As a chemical building block, this compound may have applications in:

-

Synthesis of more complex drug candidates

-

Structure-activity relationship (SAR) studies

-

Probe development for investigating biological systems

-

As an intermediate in the synthesis of heterocyclic compounds with enhanced biological properties.

Comparison with Similar Compounds

The following table compares Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride | C13H11Cl2NO2 | 284.13 | 1251843-31-8 | Base compound under discussion |

| (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | 236.09 | 59410-89-8 | Contains an amino group and a chiral center; lacks pyridine ring |

| Methyl 2-(chloromethyl)nicotinate | C8H8ClNO2 | 185.61 | 177785-14-7 | Has chloromethyl instead of 4-chlorophenyl group; nicotinate vs. isonicotinate positional isomer |

| Methyl 2-Amino-2-(3,4-dichlorophenyl)acetate Hydrochloride | C9H10Cl3NO2 | 270.54 | 1078611-21-8 | Contains an amino group; has 3,4-dichlorophenyl instead of 4-chlorophenyl; lacks pyridine ring |

| Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | Not specified | Not specified | 200879-77-2 | Ethyl ester instead of methyl; contains additional methyl and trifluoromethyl groups; different substitution pattern |

Structure-Activity Relationship Considerations

The structural variations among these related compounds can significantly impact their physicochemical properties and biological activities:

-

Position of substitution on the pyridine ring (isonicotinate vs. nicotinate) affects the electronic distribution and potential binding interactions.

-

The nature of substituents (chloro, amino, trifluoromethyl) influences lipophilicity, electronic properties, and metabolic stability.

-

Ester type (methyl vs. ethyl) can affect pharmacokinetic properties including hydrolysis rates and lipophilicity.

-

Salt forms modify solubility profiles and can impact bioavailability in physiological environments .

Current Research and Future Perspectives

Knowledge Gaps

Several areas require further investigation regarding Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride:

-

Comprehensive biological activity profiling against various targets

-

Detailed physicochemical characterization (solubility profiles in different media, stability studies)

-

Crystal structure determination and solid-state properties

-

Metabolic fate and pharmacokinetic properties

-

Optimization of synthetic routes for improved yield and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume